Milrinone
Vue d'ensemble
Description
Le milrinone est un inhibiteur de la phosphodiestérase 3 utilisé principalement comme vasodilatateur pulmonaire chez les patients souffrant d'insuffisance cardiaque. Il agit en augmentant la contractilité cardiaque et en diminuant la résistance vasculaire pulmonaire . Le this compound est connu pour ses effets inotropes et lusitropes positifs, qui contribuent à améliorer la fonction cardiaque et la vasodilatation périphérique en cas d'insuffisance cardiaque aiguë décompensée .
Applications De Recherche Scientifique
Milrinone has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Milrinone primarily targets Phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac function and peripheral vasodilation . By inhibiting PDE-III, this compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells .
Mode of Action
As a PDE-III inhibitor, this compound increases intracellular cAMP levels . This increase in cAMP leads to a series of biochemical reactions that result in positive inotropy (increased force of heart muscle contraction), positive lusitropy (increased rate of relaxation of the heart muscle), and vasodilation (widening of blood vessels) .
Biochemical Pathways
The increase in cAMP levels due to this compound’s action inhibits the breakdown of cAMP, leading to increased intracellular calcium levels . This results in stronger cardiac contractions and faster relaxation, improving the heart’s pumping action .
Pharmacokinetics
This compound has a bioavailability of 100% when administered intravenously . It is 70-80% protein-bound and is metabolized minimally in the liver . The elimination half-life of this compound is approximately 2.3 hours , and it is excreted in the urine, with 85% of the drug eliminated unchanged within 24 hours . Dose adjustment is required for patients with renal impairment .
Result of Action
The primary result of this compound’s action is an improvement in cardiac function. It increases the heart’s contractility and decreases pulmonary vascular resistance . This helps alleviate increased pressures (afterload) on the heart, thus improving its pumping action . This compound also induces vasodilation, which helps improve blood flow and reduces the workload on the heart .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the drug’s clearance is reduced by 39.5% immediately after bypass surgery, and it takes about 12 hours for clearance to return to baseline . Additionally, this compound’s volume of distribution is greater at birth and decreases over the first few days of life . These factors can affect the drug’s efficacy and stability, and should be taken into account when administering this compound.
Analyse Biochimique
Biochemical Properties
Milrinone plays a crucial role in biochemical reactions by inhibiting PDE-3, an enzyme responsible for the degradation of cAMP. By preventing the breakdown of cAMP, this compound increases its intracellular concentration, leading to enhanced phosphorylation of various proteins involved in cardiac muscle contraction . This compound interacts with several biomolecules, including protein kinase A (PKA), which is activated by elevated cAMP levels. PKA phosphorylates key proteins in the heart muscle, thereby improving cardiac contractility and relaxation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cardiomyocytes. It enhances cardiac muscle contractility by increasing cAMP levels, which in turn activates PKA. This activation leads to the phosphorylation of proteins involved in calcium handling, such as phospholamban and the L-type calcium channel . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels. In endothelial cells, this compound promotes vasodilation by increasing nitric oxide production .
Molecular Mechanism
At the molecular level, this compound inhibits PDE-3, preventing the degradation of cAMP. The increased cAMP levels activate PKA, which phosphorylates various proteins involved in cardiac muscle contraction and relaxation . This compound’s positive inotropic effect is primarily due to the phosphorylation of phospholamban, which enhances calcium uptake into the sarcoplasmic reticulum, leading to improved cardiac muscle relaxation . Additionally, this compound’s vasodilatory effect is mediated by the phosphorylation of myosin light chain kinase, which reduces vascular smooth muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its efficacy can diminish with prolonged use due to receptor desensitization and downregulation . In vitro studies have shown that this compound maintains its positive inotropic and vasodilatory effects for up to 48 hours . Long-term use of this compound in vivo has been associated with an increased risk of ventricular arrhythmias and sudden death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cardiac contractility and promotes vasodilation without significant adverse effects . At high doses, this compound can cause toxic effects, including hypotension and arrhythmias . Studies in animal models have shown that this compound’s positive inotropic effects are dose-dependent, with a threshold effect observed at higher concentrations .
Metabolic Pathways
This compound is primarily excreted unchanged in the urine, with a minor fraction undergoing hepatic metabolism to form an inactive O-glucuronide metabolite . The major metabolic pathways for this compound involve oxidative and conjugative processes, with glucuronidation being the primary pathway of biotransformation . This compound’s metabolism is influenced by renal function, and dose adjustments may be necessary in patients with impaired renal function .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It has a volume of distribution of approximately 0.38-0.45 L/kg when administered intravenously . This compound binds to plasma proteins at a rate of 70-80%, which affects its distribution and bioavailability. The drug is rapidly distributed to cardiac and vascular tissues, where it exerts its pharmacological effects.
Méthodes De Préparation
Le milrinone est synthétisé à partir de la 1-(4-pyridyl)-2-acétone comme matière première. Ce composé subit une réaction de chauffage avec de l'alpha-(substitué méthylène) cyanoacétamide en conditions alcalines pour produire du this compound . Cette méthode est simple, pratique et adaptée à la production industrielle à grande échelle, garantissant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le milrinone subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure du this compound, modifiant potentiellement ses propriétés pharmacologiques.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : Le this compound est utilisé dans le traitement de l'insuffisance cardiaque aiguë décompensée, améliorant le débit cardiaque et réduisant la résistance vasculaire pulmonaire.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la phosphodiestérase 3, une enzyme responsable de la dégradation de l'AMPc . En empêchant la dégradation de l'AMPc, le this compound augmente les niveaux d'AMPc dans les cellules, conduisant à une activation accrue de la protéine kinase A (PKA). La PKA phosphoryle divers composants de la machinerie contractile du cœur, ce qui entraîne une augmentation de la contractilité et de la fréquence cardiaque . De plus, les effets vasodilatateurs du this compound contribuent à réduire la post-charge sur le cœur, améliorant son action de pompage .
Comparaison Avec Des Composés Similaires
Le milrinone est souvent comparé à d'autres inhibiteurs de la phosphodiestérase, tels que :
Dobutamine : Le this compound et la dobutamine sont tous deux utilisés pour traiter le choc cardiogénique, mais ils ont des mécanismes d'action différents.
Olprinone : Semblable au this compound, l'olprinone est un inhibiteur de la phosphodiestérase 3.
Amrinone : Le this compound est un inhibiteur de la phosphodiestérase de deuxième génération de type bipyridine créé par modification chimique de l'amrinone.
Le caractère unique du this compound réside dans son double rôle d'inotrope et de vasodilatateur, offrant des avantages complets dans la prise en charge de l'insuffisance cardiaque aiguë décompensée .
Propriétés
IUPAC Name |
6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHRDRVRGEVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023324 | |
Record name | Milrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Milrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/mL, 2.09e-01 g/L | |
Record name | Milrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Milrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Heart failure is a condition characterized by the heart's inability to provide adequate perfusion to the peripheral tissues, resulting in systemic symptoms including pulmonary, gastrointestinal, renal, and cerebral dysfunction. Although the biochemical and physiological processes underlying heart failure complex and variable, one such physiological response regulated by the sympathetic nervous system involves the eventual downregulation of cardiac β-receptors, decreased catecholamine sensitivity, and a corresponding decrease in adenylyl-cyclase-mediated signalling pathways. Increased intracellular cAMP, mainly acting through protein kinase A, increases sarcolemmal calcium release through L-type calcium channels as well as calcium re-uptake mediated by phospholamban and troponin I; these actions correspond to positive inotropic and lusitropic effects, respectively. Milrinone is a partial competitive inhibitor of phosphodiesterase III (PDE-III), with a measured IC50 value of between 0.66 and 1.3 μM. As a PDE-III inhibitor, milrinone results in an increase in intracellular cAMP, responsible for its pharmacological effects, including positive inotropy, positive lusitropy, and vasodilation. As milrinone affects cAMP levels through PDE-III and not through β-adrenergic receptors, it is effective in patients who have downregulated or otherwise desensitized β-adrenergic receptors and can be administered together with β-agonists/antagonists. | |
Record name | Milrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78415-72-2 | |
Record name | Milrinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78415-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milrinone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | milrinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Milrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Milrinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MILRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU9YAX04C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Milrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 °C, > 300 °C | |
Record name | Milrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Milrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.